molecular formula C18H23NO3S B13371502 3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide

3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide

Cat. No.: B13371502
M. Wt: 333.4 g/mol
InChI Key: KWTPDLQLUWFALD-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methyl and propoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(3-methylbenzyl)aniline
  • 3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide
  • 3-methyl-N-(4-methylbenzyl)benzamide

Uniqueness

3-methyl-N-(4-methylbenzyl)-4-propoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-4-propoxybenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-4-11-22-18-10-9-17(12-15(18)3)23(20,21)19-13-16-7-5-14(2)6-8-16/h5-10,12,19H,4,11,13H2,1-3H3

InChI Key

KWTPDLQLUWFALD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)C

Origin of Product

United States

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